5-Bromouridine 5'-monophosphate

Description

Contextualization of Halogenated Nucleotide Analogues in Molecular Biology and Biochemistry Research

Halogenated nucleotide analogues are a class of molecules where a hydrogen atom on the nucleobase is replaced by a halogen, such as bromine, chlorine, or fluorine. researchgate.netmdpi.com This substitution imparts unique chemical properties that researchers exploit for various applications. ec2-big-nse.de In molecular biology and biochemistry, these analogues serve as powerful probes to investigate the structure and function of nucleic acids and proteins. mdpi.commitegen.com

The introduction of a heavy halogen atom, like bromine or iodine, is particularly useful in X-ray crystallography for solving the macromolecular phase problem through methods like Multiple Isomorphous Replacement (MIR) and Multiple-wavelength Anomalous Dispersion (MAD). mdpi.commitegen.com Halogenation can also influence non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for the structural stability of DNA and RNA and for protein-nucleic acid recognition. mdpi.com

Furthermore, halogenated nucleotides are instrumental in enzymology. ec2-big-nse.de They are used to study the substrate specificity of enzymes involved in nucleotide metabolism and nucleic acid synthesis. researchgate.net By replacing natural nucleotides with their halogenated counterparts, scientists can investigate enzyme kinetics, reaction mechanisms, and the impact of modifications on biological processes. ontosight.airesearchgate.net The ability of halogenating enzymes to operate with high regio- and stereoselectivity makes enzymatic halogenation a growing field for creating novel molecular scaffolds for research and drug design. ec2-big-nse.de

Significance of 5-Bromouridine (B41414) 5'-monophosphate as a Molecular Probe and Research Tool

As a specific halogenated nucleotide, 5-Bromouridine 5'-monophosphate (5-BrUMP) is a versatile tool in academic research. ontosight.aiontosight.ai Its utility stems from the bromine atom at the 5-position of the uracil (B121893) ring, which allows it to be distinguished from its natural counterpart, uridine (B1682114). ontosight.ai

Key applications of 5-BrUMP include:

Nucleic Acid Labeling : 5-BrUMP can be metabolically incorporated into RNA during transcription. ontosight.airesearchgate.net Once incorporated, the bromine atom acts as a tag that can be detected using specific antibodies, similar to the well-established use of bromodeoxyuridine (BrdU) for DNA. wikipedia.orgcancer.gov This allows for the labeling and subsequent analysis of newly synthesized RNA for applications like in situ hybridization and microarray analysis. ontosight.ai

Studying RNA Synthesis and Metabolism : By introducing 5-BrUMP (often supplied to cells as 5-Bromouridine, which is then phosphorylated) for short periods, researchers can specifically label and isolate newly made RNA. researchgate.netnih.gov This "pulse-labeling" approach is central to methods like Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq), which enables the measurement of RNA half-lives across the transcriptome. wikipedia.org This helps to distinguish whether changes in RNA levels are due to alterations in transcription or RNA degradation. nih.gov It has also been used to study the in vitro splicing of pre-mRNA. wikipedia.org

Enzyme Assays : The compound serves as a substrate to study the activity and regulatory mechanisms of enzymes involved in nucleotide metabolism, such as uridine monophosphate kinase (UMPK) and cytidine (B196190) monophosphate kinase (CMPK). ontosight.ai

Radiosensitization Research : Studies have investigated 5-BrUMP as a model compound to understand the mechanisms of chemical radiosensitization by halogenated pyrimidines. nih.govebi.ac.uk Research has shown that, unlike non-halogenated nucleotides, 5-BrUMP is significantly damaged by hydrated electrons and hydrogen atoms in addition to hydroxyl radicals, leading to a high yield of base damage and the release of bromide ions under anoxic conditions. nih.govebi.ac.uk

Overview of Key Research Areas and Trajectories for 5-Bromouridine 5'-monophosphate Studies

Research involving 5-Bromouridine 5'-monophosphate is primarily concentrated in several key areas of molecular and cellular biology. These studies leverage its properties as a metabolic label and structural analogue to dissect complex biological processes.

Key Research Applications of 5-Bromouridine 5'-monophosphate

| Research Area | Application of 5-BrUMP | Research Focus |

|---|---|---|

| Transcriptomics & RNA Biology | Metabolic labeling of nascent RNA. researchgate.netrsc.org | Measuring RNA synthesis rates, determining RNA stability and turnover (half-life), and studying pre-mRNA splicing. wikipedia.orgnih.gov |

| Enzymology | Substrate for nucleotide-metabolizing enzymes. ontosight.ai | Characterizing the kinetics and substrate specificity of enzymes like UMPK and CMPK. ontosight.ai |

| Cell Biology | Immunocytochemical detection of incorporated bromine tag. ontosight.aiwikipedia.org | Visualizing sites of active transcription within the cell nucleus and studying cell proliferation and differentiation. ontosight.aicancer.gov |

| Radiation Biology | Model compound for radiosensitization studies. nih.gov | Investigating the chemical mechanisms by which halogenated bases increase radiation-induced damage to nucleic acids. nih.govebi.ac.uk |

The main trajectory for studies using 5-BrUMP is in the dynamic analysis of the transcriptome. Techniques that rely on its metabolic incorporation, followed by immunoprecipitation and high-throughput sequencing, allow for a global view of RNA synthesis and decay. wikipedia.orgrsc.org This provides critical insights into gene regulation under various cellular conditions. Another significant research path lies in radiation chemistry, where 5-BrUMP helps elucidate the fundamental processes of radiation damage to DNA and RNA when halogenated bases are present. nih.govebi.ac.uk Future research may continue to refine these techniques and expand the use of 5-BrUMP to probe the interactions between RNA and RNA-binding proteins.

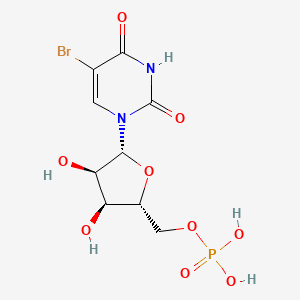

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPVUMJNEZFMNU-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27988-64-3 | |

| Record name | 5′-Uridylic acid, 5-bromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944089 | |

| Record name | 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-79-3 | |

| Record name | 5-Bromo-5′-uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Metabolism and Enzymatic Processing of 5 Bromouridine 5 Monophosphate

Cellular Metabolism and Interconversion Pathways of 5-Bromouridine (B41414) 5'-monophosphate

Once introduced into a cellular environment, 5-Bromouridine (5-BrU) and its phosphorylated derivatives are processed by the cell's natural nucleotide metabolic machinery. harvard.edu This integration is central to its utility as a label for newly synthesized RNA. nih.govnih.gov

In Vivo Synthesis and Salvage Pathways Involving 5-Bromouridine 5'-monophosphate

The primary route for the cellular utilization of exogenous 5-BrU is the ribonucleoside salvage pathway. harvard.edu This pathway allows cells to recycle nucleosides and incorporate them into the nucleotide pool. In this process, 5-BrU is taken up by cells and subsequently phosphorylated by cellular kinases to form 5-BrUMP. This initial phosphorylation is a critical step that commits the analog to further metabolic processing.

The salvage pathway is an essential mechanism for the synthesis of nucleotides from pre-existing bases and nucleosides, and its ability to process analogs like 5-BrU is well-documented. harvard.edu The efficiency of this process can vary between cell types. nih.gov

Enzymatic Phosphorylation and Dephosphorylation Dynamics of 5-Bromouridine 5'-monophosphate

Following its formation, 5-BrUMP can undergo further phosphorylation to its diphosphate (B83284) (5-BrUDP) and triphosphate (5-BrUTP) forms. This sequential phosphorylation is catalyzed by a series of cellular kinases. d-nb.infonih.gov Specifically, 5'-phosphate-polyribonucleotide kinase can convert 5'-phosphate-terminated RNA to the 5'-triphosphate form, a process that could potentially involve 5-BrUMP-containing RNA. nih.gov The triphosphate form, 5-BrUTP, is the direct precursor for incorporation into newly synthesized RNA molecules by RNA polymerases. cancer.govsigmaaldrich.com

Conversely, dephosphorylation is the process of removing phosphate (B84403) groups, a reaction catalyzed by phosphatases. neb.comneb.com This process can revert the phosphorylated forms of 5-bromouridine back to their less phosphorylated states or to the parent nucleoside, regulating the intracellular concentration of the active triphosphate form.

Interactions of 5-Bromouridine 5'-monophosphate with Nucleotide-Processing Enzymes

The structural similarity of 5-BrUMP to natural pyrimidine (B1678525) monophosphates allows it to interact with a range of enzymes involved in nucleotide synthesis and processing. These interactions can include serving as a substrate or acting as an inhibitor.

Substrate Specificity and Inhibition Kinetics with Key Nucleotide Kinases (e.g., Uridine (B1682114) Monophosphate Kinase, Cytidine (B196190) Monophosphate Kinase)

Uridine monophosphate/cytidine monophosphate kinase (UMP/CMP kinase) is a key enzyme responsible for the phosphorylation of UMP, CMP, and dCMP to their respective diphosphates, which is a crucial step for the synthesis of nucleic acids. nih.govnih.govwikipedia.org Studies have shown that human UMP/CMP kinase can phosphorylate a variety of nucleotide analogs. nih.govnih.gov

Table 1: Substrate Activity of MrPPK Variants

| Substrate | Wild-Type MrPPK Conversion (%) | MrPPK D127S Conversion (%) |

|---|---|---|

| 5-Bromo-UMP | Low | Increased (relative to wild-type) |

Data adapted from a study on a polyphosphate kinase, indicating the potential for enzymatic phosphorylation of 5-BrUMP. d-nb.info

Influence on Ribonucleotide Reductase Activity and Deoxynucleotide Pool Regulation

The introduction of halogenated pyrimidines like bromodeoxyuridine (a related compound) can perturb the normal deoxyribonucleoside triphosphate pools within the cell. nih.gov While the direct effect of 5-BrUMP on ribonucleotide reductase and deoxynucleotide pools is not explicitly detailed, the metabolism of similar halogenated nucleotides is known to cause imbalances. For example, 5-fluoro-2'-deoxyuridine (B1346552) has been shown to significantly lower dTTP levels and virtually eliminate the dGTP pool in cells. nih.gov This suggests that the metabolic processing of 5-BrUMP into its various phosphorylated forms could potentially influence the intricate regulation of nucleotide pools, which are critical for DNA and RNA synthesis.

Interaction and Inhibitory Activity with RNA Polymerases

The triphosphate form, 5-Bromouridine 5'-triphosphate (5-BrUTP), which is synthesized from 5-BrUMP, serves as a substrate for RNA polymerases, allowing for its incorporation into nascent RNA transcripts. harvard.educancer.gov This incorporation is the basis for its use in labeling and studying RNA synthesis. nih.govnih.gov

However, the substitution of uridine with 5-bromouridine in an RNA transcript can also have inhibitory effects. For example, the replacement of uridines with 5-BrU in pre-mRNA has been found to inhibit splicing, suggesting that the presence of the bromo-substituent can interfere with the recognition or catalytic activity of the spliceosome machinery. wikipedia.org Furthermore, studies have shown that photocrosslinking can occur between 5-bromouridine-substituted RNA and proteins, such as the coat protein of bacteriophage R17, indicating a close interaction within ribonucleoprotein complexes. nih.gov While 5-BrUTP is a substrate, its presence in the RNA can affect subsequent processing and interactions. The use of transcriptional inhibitors like α-amanitin and actinomycin (B1170597) D in conjunction with 5-BrU labeling helps to distinguish the activity of different RNA polymerases. cancer.gov

Molecular Mechanisms of 5 Bromouridine 5 Monophosphate Integration and Functional Consequences

Fidelity and Misincorporation Mechanisms of 5-Bromouridine (B41414) 5'-monophosphate into Nucleic Acids

The incorporation of 5-BrUMP into DNA and RNA is a process governed by the fidelity of polymerases, which, while high, is not absolute. The structural similarity of its base, 5-bromouracil (B15302) (5-BrU), to thymine (B56734) allows it to be utilized by cellular machinery, but the presence of the bromine atom introduces electronic and steric changes that can lead to misincorporation and subsequent mutations.

Mechanisms of 5-Bromouridine 5'-monophosphate Incorporation into Nascent RNA during Transcription

During transcription, RNA polymerases (RNAPs) synthesize RNA by reading a DNA template. The fidelity of this process is crucial for producing functional RNA molecules. mpg.de 5-Bromouridine, once taken up by cells, is converted into 5-bromouridine triphosphate (BrUTP) through the ribonucleoside salvage pathway. harvard.edu This triphosphate form can then serve as a substrate for RNAPs.

The incorporation of BrUTP into nascent RNA is facilitated by its ability to form a Watson-Crick base pair with adenine (B156593) in the DNA template. However, the fidelity of RNAPs is not solely dependent on base pairing. The process involves several checkpoints, including the initial binding of the nucleotide triphosphate (NTP), conformational changes in the enzyme's active site, and catalysis. nih.gov While RNAPs exhibit high fidelity, with error rates estimated to be less than 10-5, the presence of analogues like BrUTP can challenge these fidelity mechanisms. mpg.de The incorporation of BrUTP is a key feature of techniques like BrU-immunoprecipitation (BrU-IP), which allows for the labeling and subsequent isolation of newly synthesized RNA to study RNA synthesis and stability. nih.gov

Table 1: Key Features of 5-Bromouridine Incorporation into RNA

| Feature | Description | Reference |

| Cellular Uptake | 5-Bromouridine (BrU) is taken up by cells. | harvard.edu |

| Metabolic Conversion | BrU is converted to 5-bromouridine triphosphate (BrUTP) via the ribonucleoside salvage pathway. | harvard.edursc.org |

| Substrate for RNAP | BrUTP serves as a substrate for RNA polymerases. | harvard.edu |

| Incorporation Mechanism | BrUTP is incorporated into nascent RNA, primarily opposite adenine residues in the DNA template. | nih.gov |

| Application | Used in methods like BrU-IP and BRIC-seq to label and analyze newly synthesized RNA. | nih.govrsc.org |

Effects of 5-Bromouridine 5'-monophosphate Incorporation on RNA Structure and Splicing Processes

The substitution of uridine (B1682114) with 5-bromouridine in an RNA transcript can have significant consequences for its structure and subsequent processing, particularly splicing. A study investigating in vitro splicing of pre-mRNA found that the replacement of uridines with 5-bromouridine (BrU) inhibited the splicing process. wikipedia.org This suggests that the uridine residues are critical for the splicing reaction, and their modification by bromine interferes with the recognition or catalytic steps of the spliceosome. wikipedia.org

The presence of the bulky bromine atom at the C5 position of the uracil (B121893) ring can alter the local conformation of the RNA chain. This can affect the formation of specific secondary and tertiary structures that are essential for the binding of splicing factors and the proper assembly of the spliceosome.

Influence on DNA Polymerase Substrate Utilization and Fidelity Perturbations (via 5-bromouracil derivatives)

While 5-BrUMP is an RNA precursor, its deoxynucleoside counterpart, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is incorporated into DNA. The base, 5-bromouracil (5-BrU), can exist in different tautomeric forms. wikipedia.org The common keto form pairs with adenine, mimicking thymine. However, the rarer enol or ionized form can mispair with guanine (B1146940). wikipedia.org This tautomerism is a key factor in the mutagenic properties of 5-BrU.

Studies have shown that DNA polymerases can incorporate dGTP opposite a template 5-BrU, leading to A-T to G-C transition mutations. nih.gov The frequency of this mispairing is higher than the corresponding dGTP:T mismatch. nih.gov The presence of 5-BrU in the template does not typically act as a significant block to replication for several DNA polymerases, including DNA polymerase I and reverse transcriptase. nih.gov Furthermore, increasing pH can facilitate the formation of 5-BrU:G mispairs, suggesting that the ionized form of 5-BrU plays a role in its mispairing properties. nih.gov The incorporation of 5-bromodeoxyuridine into DNA has also been shown to disrupt nucleosome positioning, which can lead to the activation of repressed genes. nih.gov

Molecular Basis of Cellular Responses to 5-Bromouridine 5'-monophosphate Incorporation

The incorporation of 5-BrUMP into cellular RNA triggers a cascade of molecular responses, impacting gene expression and potentially leading to mutations.

Alterations in Transcriptional Dynamics and Global Gene Expression Profiles

The use of 5-bromouridine labeling, coupled with techniques like immunoprecipitation and deep sequencing (BRIC-seq), has enabled the global analysis of RNA synthesis and decay. rsc.orgwikipedia.org These methods allow for the measurement of RNA half-lives on a transcriptome-wide scale. wikipedia.org Such studies have revealed that RNA turnover dynamics vary significantly between different transcripts and classes of RNA. biorxiv.org For instance, analyses have shown that transcripts encoding proteins within the same pathway often exhibit similar turnover rates, highlighting the coordinated regulation of gene expression at the level of RNA stability. biorxiv.org Furthermore, different isoforms of a transcript can have distinct stabilities, suggesting that RNA turnover plays a role in regulating mRNA isoform selection. biorxiv.org

The ability to pulse-label RNA with 5-bromouridine provides a snapshot of the actively transcribed genes within a specific timeframe, offering insights into the immediate transcriptional response of cells to various stimuli. nih.govnih.gov This approach has been instrumental in distinguishing changes in RNA levels due to altered production versus degradation. nih.gov

Mechanisms of Mutagenesis Induced by Halogenated Uridine Analogues at the Molecular Level

The primary mutagenic effect of halogenated uridine analogues like 5-bromouracil stems from its base-pairing ambiguity. wikipedia.org As mentioned earlier, 5-BrU can exist in tautomeric forms that allow it to pair with guanine instead of adenine. wikipedia.org

The mutagenic process can be summarized in two main pathways:

Incorporation Error: During DNA replication, 5-bromodeoxyuridine triphosphate (in its rare enol or ionized form) can be mistakenly incorporated opposite a guanine residue in the template strand. In subsequent replication rounds, this incorporated 5-BrU will then correctly pair with adenine, leading to a G-C to A-T transition.

Replication Error: If 5-BrU is already incorporated into the DNA (in place of thymine, opposite adenine), its tautomeric shift to the enol or ionized form during a subsequent round of replication will cause it to mispair with guanine. This results in an A-T to G-C transition. nih.govwikipedia.orgnih.gov

Radiosensitization Mechanisms Through 5-Bromouridine 5'-monophosphate-Mediated DNA Damage and Radical Interactions

The incorporation of 5-Bromouridine 5'-monophosphate (5-BrUMP) into nucleic acids significantly enhances the sensitivity of cells to ionizing radiation, a phenomenon known as radiosensitization. This increased sensitivity is primarily attributed to a series of complex molecular events involving heightened DNA damage and specific interactions with radiation-induced radicals. The bromine atom at the fifth position of the uracil base is the key to its radiosensitizing properties, altering the chemical and physical response of the DNA to radiation.

The interaction of these radicals with 5-BrUMP initiates a cascade of events that culminates in significant DNA damage. A key process is reductive debromination, where the hydrated electron attacks the bromine atom, leading to the release of a bromide ion (Br⁻) and the formation of a highly reactive uracilyl radical at the C5 position. nih.gov This uracilyl radical can then undergo further reactions, including abstracting a hydrogen atom from the adjacent sugar moiety, which can lead to the cleavage of the sugar-phosphate backbone and result in single-strand breaks (SSBs) and, subsequently, more lethal double-strand breaks (DSBs). nih.govnih.gov

Research has shown that the presence of oxygen can have a protective effect on the damage to 5-BrUMP, a feature not observed with non-halogenated nucleotides. nih.gov Oxygen can convert the highly reactive hydrated electrons and hydrogen atoms into the less reactive superoxide (B77818) radical anion (O₂⁻•), thereby reducing the extent of base and phosphate (B84403) ester damage. nih.gov This finding is particularly relevant in the context of hypoxic tumor environments, where the lower oxygen levels may enhance the radiosensitizing effect of 5-BrUMP. Studies on the related compound 5-bromo-2'-deoxyuridine (BrdU) have shown that under hypoxic conditions, there is a greater level of histone H2A.X phosphorylation, which is a marker for DNA double-strand breaks, indicating more efficient damage in the absence of oxygen. nih.gov

The increased production of DNA lesions, particularly double-strand breaks, in cells containing 5-BrUMP is a central tenet of its radiosensitizing mechanism. nih.gov These breaks are considered the most cytotoxic form of DNA damage and are more difficult for the cell to repair accurately. The presence of the uracilyl radical intermediate is thought to contribute to the formation of these complex and difficult-to-repair damage sites.

Detailed research findings on the radical interactions and resulting damage to 5-Bromouridine 5'-monophosphate are summarized in the table below.

| Interacting Species | Primary Consequence | Secondary Damage | Influence of Oxygen | Supporting Evidence |

| Hydrated Electron (e⁻aq) | Reductive debromination, forming a uracilyl radical and bromide ion (Br⁻). | Sugar-phosphate bond cleavage, leading to single-strand breaks. | Protective effect; converts e⁻aq to the less reactive superoxide radical. | Scavenging experiments show a decrease in damage; increased damage in anoxic conditions. nih.govnih.gov |

| Hydrogen Atom (H•) | Damage to the base and sugar-phosphate backbone. | Release of inorganic phosphate (Pi). | Protective effect; converts H• to the less reactive superoxide radical. | Observed high yield of base damage and Pi release in anoxia. nih.gov |

| Hydroxyl Radical (•OH) | Damage to the base and sugar-phosphate backbone. | Loss of the UV-absorbing 5,6 double-bond in the uracil base. | Not the principal damaging species, unlike in non-halogenated nucleotides. | Spectrophotometric analysis shows loss of UV absorbance. nih.gov |

Applications of 5 Bromouridine 5 Monophosphate in Advanced Molecular Biology Research

Labeling and Detection Strategies for RNA Synthesis and Turnover Studies

The ability to distinguish newly synthesized RNA from the pre-existing pool is crucial for dissecting the dynamics of gene expression. 5-Bromouridine (B41414) (BrU), which is intracellularly converted to 5-Bromouridine 5'-triphosphate (BrUTP) and subsequently incorporated into nascent RNA as 5-Bromouridine 5'-monophosphate, serves as an effective metabolic label for this purpose. nih.govnih.gov This labeling strategy has paved the way for innovative techniques to study the birth and death of RNA molecules on a genome-wide scale.

Techniques Utilizing 5-Bromouridine Labeling for Nascent RNA Profiling (e.g., BRIC-seq, Bru-seq, BruChase-seq)

Several powerful techniques leverage 5-bromouridine labeling to provide a detailed picture of RNA synthesis and decay. These methods generally involve a "pulse" of BrU to label newly transcribed RNA, followed by specific isolation and analysis.

BRIC-seq (5'-Bromouridine IP Chase-Seq): This method is designed to determine the half-lives of RNA transcripts across the entire transcriptome. springernature.comnih.gov Cells are pulse-labeled with BrU for a defined period, after which the BrU-containing medium is replaced with fresh medium. nih.gov Samples are collected at various time points, and the BrU-labeled RNA is immunoprecipitated using an antibody that recognizes the bromine tag. springernature.comnih.gov By measuring the chronological decrease of these labeled RNAs using deep sequencing, researchers can calculate the degradation rate for each transcript. springernature.comresearchgate.net This technique has been instrumental in identifying regulatory pathways and microRNA targets by revealing changes in RNA stability. nih.govtandfonline.com

Bru-seq (Bromouridine Sequencing): This technique focuses on identifying and quantifying newly synthesized RNA. nih.govnih.gov Following a short pulse with BrU, the labeled nascent RNA is isolated and sequenced. nih.govnih.gov This provides a snapshot of active transcription at a specific moment, allowing for the identification of transcribed regions, including unannotated long non-coding RNAs (lncRNAs). nih.gov

BruChase-seq: As an extension of Bru-seq, BruChase-seq incorporates a "chase" step where, after the initial BrU pulse, cells are incubated with an excess of unlabeled uridine (B1682114). nih.govnih.gov This "chases" the BrU out of the nucleotide pool, effectively stopping the incorporation of the label into new transcripts. By isolating and sequencing the remaining BrU-labeled RNA at different time points during the chase, researchers can track the decay of RNA populations of specific ages. nih.govnih.govillumina.com This method is particularly useful for assessing RNA stability, splicing kinetics, and even predicting nonsense and frameshift mutations by identifying transcripts with increased turnover rates. nih.govillumina.com

| Technique | Primary Application | Key Steps | Information Gained |

|---|---|---|---|

| BRIC-seq | RNA half-life determination | Pulse with BrU, chase with fresh media, immunoprecipitation at time points, sequencing | Transcriptome-wide RNA degradation rates |

| Bru-seq | Nascent RNA profiling | Short pulse with BrU, immunoprecipitation, sequencing | Snapshot of active transcription, identification of newly synthesized transcripts |

| BruChase-seq | RNA stability and turnover analysis | Pulse with BrU, chase with unlabeled uridine, immunoprecipitation at time points, sequencing | Kinetics of RNA decay for transcripts of specific ages, splicing kinetics |

Immunodetection Methods for 5-Bromouridine 5'-monophosphate-Labeled Nucleic Acids

A key advantage of using 5-bromouridine is the availability of specific antibodies that can detect the incorporated label. wikipedia.orgresearchgate.net These antibodies, often monoclonal antibodies against bromodeoxyuridine (BrdU) which cross-react with BrU, are the cornerstone of the immunoprecipitation steps in techniques like BRIC-seq and Bru-seq. illumina.comresearchgate.net

Beyond sequencing-based methods, immunodetection of BrU-labeled RNA is also employed in microscopic techniques. cancer.govcancer.gov For instance, by labeling newly synthesized RNA with BrUTP in situ, researchers can visualize transcription sites within the cell nucleus using immunofluorescence microscopy. cancer.govcancer.govumassmed.edu This allows for the study of the spatial organization of transcription and its relationship with other nuclear structures. cancer.gov The sensitivity of these detection methods can be enhanced using various signal amplification systems. cancer.gov Furthermore, this approach has been adapted to visualize mitochondrial RNA granules and study mitochondrial transcription. nih.gov

Application in Investigating RNA Interference (RNAi) Mechanisms

RNA interference (RNAi) is a fundamental gene silencing pathway mediated by small RNA molecules like microRNAs (miRNAs) and small interfering RNAs (siRNAs). youtube.comyoutube.com These small RNAs guide the RNA-induced silencing complex (RISC) to target messenger RNAs (mRNAs), leading to their degradation or translational repression. youtube.comyoutube.com Understanding the dynamics of mRNA turnover is central to elucidating RNAi mechanisms.

The use of 5-bromouridine labeling techniques, such as BRIC-seq, has proven valuable in this context. By measuring changes in mRNA stability upon the manipulation of miRNA levels, researchers can identify direct targets of specific miRNAs. nih.govtandfonline.com For example, a study in human melanoma cells used BRIC-seq to reveal genes and pathways regulated by the tumor-suppressive miRNA, miR-211, by identifying mRNAs with altered half-lives. nih.gov This demonstrates the power of combining metabolic labeling with high-throughput sequencing to functionally characterize the impact of RNAi on the transcriptome. mdpi.com

Investigating Nucleic Acid-Enzyme and Nucleic Acid-Protein Interactions

The interaction between nucleic acids and proteins is at the heart of most cellular processes. 5-Bromouridine 5'-monophosphate provides a versatile tool for probing these critical interactions, from elucidating enzyme mechanisms to mapping protein binding sites on RNA.

Use in Enzyme Activity Assays and Substrate Analog Studies

5-Bromouridine 5'-monophosphate and its derivatives can serve as analogs of natural uridine nucleotides in enzyme activity assays. yizimg.commdpi.com By substituting the natural substrate with a brominated version, researchers can investigate various aspects of enzyme function. For instance, carbocyclic analogues of inosine-5'-monophosphate have been used to study the activity of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine (B94841) nucleotide biosynthesis. nih.gov

In the context of RNA-modifying enzymes, the incorporation of 5-bromouridine can be used to assess how modifications affect enzyme activity. The bromine atom can alter the electronic and steric properties of the nucleobase, potentially influencing enzyme recognition and catalysis. This approach allows for detailed kinetic studies and can aid in the design of specific enzyme inhibitors. nih.govchemrxiv.org

Structural Elucidation of Nucleic Acid-Binding Proteins Through 5-Bromouridine 5'-monophosphate Conjugates (e.g., photoaffinity labeling)

Identifying the precise binding sites of proteins on RNA is crucial for understanding their regulatory functions. Photoaffinity labeling is a powerful technique for achieving this, and 5-bromouridine can be a key component of this approach. While not a direct photo-crosslinker itself, the bromine atom at the 5-position of uridine provides a site for chemical modification to attach a photo-reactive group.

A more direct application involves the use of related compounds where a photo-activatable group is incorporated alongside or in place of the bromine. For example, reagents like 7-azido-4-(bromomethyl)coumarin (N3BC) can selectively modify uridines in an RNA molecule. nih.govresearchgate.net Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene that can crosslink to a nearby protein. nih.govresearchgate.net The modified RNA can then be used to identify interacting proteins and map the binding site. Such approaches are invaluable for the structural elucidation of RNA-protein complexes, complementing other structural biology techniques like X-ray crystallography and cryo-electron microscopy. nih.gov

Studies on DNA Replication and Repair Pathwaysnih.govnih.gov

5-Bromouridine 5'-monophosphate, and more specifically its deoxynucleoside form, 5-bromodeoxyuridine, serves as a critical tool in the detailed investigation of DNA replication and repair mechanisms. nih.gov As an analogue of thymidine (B127349), its incorporation into DNA creates a substrate that can be used to probe the accuracy of DNA polymerases and to assemble and study the enzymatic cascades involved in DNA repair. nih.govnih.gov The bromine atom at the 5th position of the pyrimidine (B1678525) ring alters the base's electronic properties, leading to a higher propensity for tautomeric shifts compared to thymine (B56734). This characteristic is central to its utility in molecular biology, as it can cause mispairing during DNA synthesis, making it a subtle form of DNA damage. nih.gov

Assays for DNA Polymerase Fidelity Using 5-Bromouridine 5'-monophosphate Substratesnih.govlarova.com

The fidelity of DNA synthesis refers to the ability of a DNA polymerase to accurately select the correct nucleotide for incorporation opposite a template base. Assays designed to measure this fidelity are crucial for understanding the mechanisms that ensure genomic stability. The use of substrates containing 5-bromouracil (B15302) (the base component of 5-Bromouridine 5'-monophosphate) provides a nuanced method for quantifying polymerase error rates. nih.gov

In these assays, a synthetic DNA template, typically an oligonucleotide, is constructed with 5-bromodeoxyuridine placed at a specific site. nih.gov This template is then used for in vitro replication reactions with a purified DNA polymerase. The key principle is that 5-bromouracil (dB), while an analogue of thymine (T), can transiently shift into its enol tautomeric form, which preferentially pairs with guanine (B1146940) (G) instead of adenine (B156593) (A). This leads to the incorporation of dGTP instead of dATP opposite the dB in the template strand. Such a misincorporation results in an A-T to G-C transition mutation in subsequent rounds of replication. nih.gov

Research has been conducted to investigate the miscoding properties of DNA templates containing 5-bromodeoxyuridine. In one such study, the fidelity of DNA polymerase alpha, Escherichia coli DNA polymerase I, and Avian Myeloblastosis Virus (AMV) reverse transcriptase was assessed using a 25-mer oligodeoxynucleotide template with a site-specific dB substitution. The results indicated that for all three polymerases, the presence of dB did not significantly block DNA replication. However, it did lead to errors, exclusively from the mispairing of dGTP with dB. nih.gov The frequency of this dGTP:dB mismatch was found to be 2 to 4 times higher than the dGTP:T mismatch that occurs with a standard template. nih.gov This demonstrates that even with a functional 3'-to-5' proofreading exonuclease activity, which many high-fidelity polymerases possess, the dB lesion can still promote misincorporation. nih.govlarova.com

| Polymerase | Template Base | Incoming Mismatched Nucleotide | Relative Mismatch Frequency | Resulting Mutation |

| DNA Polymerase I | T | dGTP | 1x | A-T → G-C |

| DNA Polymerase I | dB | dGTP | 2-4x | A-T → G-C |

| DNA Polymerase α | dB | dGTP | 2-4x | A-T → G-C |

| AMV Reverse Transcriptase | dB | dGTP | 2-4x | A-T → G-C |

This table illustrates the increased frequency of dGTP misincorporation opposite 5-bromodeoxyuridine (dB) compared to thymidine (T) by various DNA polymerases, as described in research findings. nih.gov

Reconstitution of DNA Repair Pathways with 5-Bromouridine 5'-monophosphate-Containing DNAnih.govsketchy.comyoutube.com

DNA containing 5-bromouracil is recognized by the cell as damaged, and its presence elicits a response from cellular DNA repair machinery. The primary pathway responsible for correcting this type of single-base damage is Base Excision Repair (BER). nih.govsketchy.com Synthetic DNA molecules containing 5-bromouracil are invaluable substrates for the in vitro reconstitution of the BER pathway, allowing researchers to study the coordinated action of the enzymes involved. youtube.com

The reconstitution of the BER pathway typically involves incubating the 5-bromouracil-containing DNA substrate with a mixture of purified enzymes known to participate in the repair process. sketchy.comyoutube.com This allows for a step-by-step analysis of the mechanism.

The canonical steps of the Base Excision Repair pathway are:

Recognition and Excision: The process is initiated by a specific DNA glycosylase that recognizes the 5-bromouracil as a lesion. The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, removing the base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. youtube.com

Incision: An AP endonuclease then recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site, creating a nick with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) end. youtube.com

Synthesis and Ligation: DNA polymerase fills the single-nucleotide gap using the opposite strand as a template. In "short-patch" BER, DNA polymerase β removes the 5' sugar phosphate and inserts the correct nucleotide in one step. Finally, the remaining nick in the DNA backbone is sealed by DNA ligase, restoring the integrity of the DNA strand. sketchy.comyoutube.com

By using a 5-bromouracil-containing substrate, researchers can confirm the activity and specificity of each enzyme in the pathway and investigate how factors like chromatin structure or the presence of other proteins might influence the efficiency of repair.

| Step | Enzymatic Action | Key Enzymes Involved |

| 1. Base Recognition & Excision | Cleavage of the N-glycosidic bond to remove the damaged base (5-bromouracil). | DNA Glycosylase |

| 2. Backbone Incision | Cleavage of the phosphodiester backbone at the resulting AP site. | AP Endonuclease |

| 3. Gap Filling | Insertion of the correct nucleotide into the gap. | DNA Polymerase |

| 4. Nick Sealing | Sealing of the final nick in the sugar-phosphate backbone. | DNA Ligase |

This table outlines the sequential enzymatic steps involved in the Base Excision Repair (BER) of a lesion such as 5-bromouracil in a DNA strand. sketchy.comyoutube.com

Analytical and Computational Methodologies for 5 Bromouridine 5 Monophosphate Research

Biochemical and Biophysical Characterization Techniques

The fundamental understanding of 5-BrUMP's structure, interactions, and susceptibility to damage is built upon a foundation of established biochemical and biophysical techniques.

High-Performance Liquid Chromatography (HPLC), particularly utilizing anion-exchange columns, is a powerful tool for separating and quantifying nucleotides like 5-BrUMP from complex biological mixtures. This methodology is critical for metabolic studies, allowing researchers to monitor the changes in nucleotide pools within cells.

Anion-exchange HPLC separates molecules based on their net negative charge. Since nucleotides are phosphorylated, they carry a significant negative charge at neutral pH, making this technique highly effective. The MonoQ HR 5/5 anion-exchanger, for example, has been successfully applied to the separation of various mono-, di-, and triphosphated nucleotides using a fast protein liquid chromatographic (FPLC) system. nih.gov By optimizing the elution gradient, typically with a salt buffer like ammonium (B1175870) phosphate (B84403), individual nucleotide species, including analogs like 5-BrUMP, can be resolved and quantified. nih.gov This allows for the precise measurement of their intracellular concentrations and turnover rates in metabolic research.

Spectroscopic methods are indispensable for elucidating the structural features of 5-BrUMP and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. cas.cz For 5-BrUMP, 1D and 2D NMR experiments can provide detailed information about its conformation and how it changes upon interaction with enzymes or as part of an RNA chain. Techniques like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can resolve individual atoms within the molecule, offering precise data on chemical shifts that are sensitive to the local electronic environment and molecular structure. mdpi.com While direct NMR studies on isolated 5-BrUMP are fundamental, the principles of NMR are also applied to analyze its incorporation into larger RNA molecules, revealing structural perturbations caused by the bromo-substituent. mdpi.comnih.gov

UV Absorption Spectrophotometry: This technique leverages the property of molecules with conjugated double bonds, such as the pyrimidine (B1678525) ring in 5-BrUMP, to absorb ultraviolet light at specific wavelengths. It is a straightforward and robust method for monitoring reactions that alter the base structure. For instance, in studies of radiation damage, the loss of the UV-absorbing 5,6 double-bond in 5-BrUMP is used as a direct measure of base damage. nih.gov A recording spectrophotometer can be used in-line with other detectors in a flow system to provide real-time data on the degradation of the nucleotide. nih.gov

A key area of interest in 5-BrUMP research is its function as a radiosensitizer, and studies into its damage by various radicals are crucial to understanding this mechanism. Unlike non-halogenated nucleotides where the hydroxyl radical (•OH) is the primary damaging species, 5-BrUMP is susceptible to a broader range of radicals. nih.gov

Research has shown that the hydrated electron (e-aq), hydrogen atom (H•), and the hydroxyl radical (•OH) all effectively damage 5-BrUMP, leading to a high yield of base degradation and the release of bromide (Br-) and inorganic phosphate (Pi) in the absence of oxygen (anoxia). nih.gov Interestingly, oxygen exhibits a protective effect on 5-BrUMP. It scavenges the hydrated electron and hydrogen atom, converting them into the much less reactive superoxide (B77818) radical anion (O2•-), thereby reducing damage to both the base and the sugar-phosphate backbone. nih.gov

Studies using radical scavengers have helped to dissect these mechanisms, revealing that under conditions where •OH is scavenged, there is still significant phosphate release. This suggests a process of intramolecular hydrogen atom transfer from the sugar moiety to the uracilyl radical formed after debromination, which in turn leads to the cleavage of the sugar-phosphate bond. nih.gov

Table 1: Effects of Radical Species on 5-Bromouridine (B41414) 5'-monophosphate (5-BrUMP)

| Radical Species | Effect on 5-BrUMP | Modulating Factors | Research Finding |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Causes damage to the base and sugar-phosphate backbone. | - | A principal damaging species. nih.gov |

| Hydrated Electron (e-aq) | Causes significant base damage and release of Br- and Pi. | Oxygen converts it to the unreactive superoxide radical, protecting the molecule. | A key damaging species, especially under anoxic conditions. nih.gov |

| Hydrogen Atom (H•) | Contributes to base and phosphate ester damage. | Oxygen converts it to the unreactive superoxide radical, protecting the molecule. | A key damaging species, especially under anoxic conditions. nih.gov |

| Superoxide Radical Anion (O2•-) | Unreactive towards 5-BrUMP. | Formed from e-aq and H• in the presence of oxygen. | Its formation is the basis of oxygen's protective effect. nih.gov |

Advanced Sequencing and "-omics" Approaches

The incorporation of 5-Bromouridine (BrU), the precursor to 5-BrUMP, into nascent RNA transcripts has enabled the development of powerful "omics" techniques to study RNA dynamics on a genome-wide scale.

Metabolic labeling of RNA with BrU, which is incorporated by all cellular RNA polymerases, allows for the specific capture and analysis of newly synthesized transcripts. nih.govnih.gov This approach overcomes the limitations of methods that rely on toxic transcriptional inhibitors. nih.gov The captured BrU-labeled RNA, containing 5-BrUMP, can then be analyzed using next-generation sequencing (NGS) to provide a snapshot of the active transcriptome.

Several NGS-based methods have been developed:

5-Bromouridine-immunoprecipitation chase-deep sequencing analysis (BRIC-seq): This method uses BrU to label RNA, which is then immunoprecipitated at different time points. By analyzing the decay in the amount of labeled RNA over time with deep sequencing, the half-lives of thousands of RNA molecules can be determined simultaneously. wikipedia.org

5′-PO4 Bru-Seq: This specialized technique is designed to identify the 5′-monophosphorylated (5′-PO4) ends of nascent RNA transcripts. nih.gov Following BrU labeling and immunoprecipitation, a specific ligation step attaches an adapter to only those RNA fragments with a 5'-PO4 end. Subsequent deep sequencing maps these ends with single-nucleotide resolution, allowing for the precise identification of transcription start sites and RNA processing sites across the genome. nih.gov

The vast amount of data generated from NGS experiments requires sophisticated bioinformatic workflows for analysis and interpretation. Following sequencing, raw reads are processed, aligned to a reference genome, and quantified to determine the abundance of BrU-labeled transcripts.

The bioinformatic pipeline for BrU-derived data involves several key steps:

Quality Control and Adapter Trimming: Raw sequencing reads are assessed for quality, and sequencing adapters are removed.

Genome Alignment: Cleaned reads are mapped to a reference genome to identify their origin.

Quantification: The number of reads mapping to each gene or transcript is counted to estimate its level of synthesis.

Differential Expression/Decay Analysis: Statistical methods are applied to compare transcript levels between different conditions or time points to identify changes in RNA synthesis or decay rates. nih.gov

Data Visualization: Results are visualized using tools like heatmaps, volcano plots, and genome browser tracks to facilitate interpretation.

Bioinformatic workflows must be rigorously validated to ensure accuracy. This can involve comparing the outputs of different software tools or pipelines and assessing their agreement in identifying genetic features or quantifying expression levels. nih.govnih.gov For specialized data like that from 5′-PO4 Bru-Seq, custom scripts are needed to pinpoint the precise single-nucleotide locations of the 5'-PO4 ends and correlate them with known genomic features like splice sites or transcription start sites. nih.gov

In Vitro Experimental Systems and Cell Culture Models for 5-Bromouridine 5'-monophosphate Research

The study of 5-Bromouridine 5'-monophosphate (5-BrUMP) in controlled laboratory settings relies on a variety of in vitro experimental systems and cell culture models. These methodologies allow researchers to investigate the biochemical properties, metabolic fate, and cellular effects of this synthetic nucleotide analog.

In Vitro Experimental Systems

In vitro systems, which are experiments conducted in a controlled environment outside of a living organism, have been instrumental in elucidating the fundamental chemical properties of 5-BrUMP. A significant area of this research has been in the field of radiation chemistry, where the radiosensitizing potential of halogenated pyrimidines is of great interest.

One key study employed a continuous-flow aqueous solution system to investigate the effects of gamma radiation on 5-BrUMP. ebi.ac.uk In this setup, a solution of 5-BrUMP was exposed to a controlled dose of gamma rays, and the resulting chemical changes were monitored using a combination of spectrophotometry and ion-specific analysis. This system allowed for the precise measurement of the degradation of the 5-bromouracil (B15302) base, the release of bromide ions (Br-), and the liberation of inorganic phosphate (Pi) from the sugar-phosphate backbone.

The findings from this in vitro model revealed that, unlike non-halogenated nucleotides which are primarily damaged by hydroxyl radicals (•OH), 5-BrUMP is susceptible to damage from a broader range of radical species, including the hydrated electron (e-aq) and hydrogen atoms (H•). ebi.ac.uk This leads to a high yield of base damage and the release of both bromide and inorganic phosphate, particularly under anoxic conditions. Interestingly, the presence of oxygen was found to have a protective effect by converting the damaging e-aq and H• radicals into the less reactive superoxide radical anion (O2•-). ebi.ac.uk

These in vitro experiments also provided evidence for a potential mechanism of sugar-phosphate bond cleavage initiated by the reductive debromination of the uracil (B121893) base. ebi.ac.uk This suggests an intramolecular hydrogen atom transfer from the sugar moiety to the resulting uracilyl radical, a hypothesis supported by the modifying effects of oxygen and thiol compounds on the observed damage. ebi.ac.uk

| Finding from In Vitro Radiolysis of 5-BrUMP | Experimental Observation | Implication |

| Increased susceptibility to radiation damage | High yield of base damage, bromide release, and inorganic phosphate release upon gamma irradiation. ebi.ac.uk | 5-BrUMP is a potent radiosensitizer. |

| Multiple damaging species | Damaged by hydrated electrons (e-aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). ebi.ac.uk | Broader mechanism of action compared to non-halogenated nucleotides. |

| Oxygen's protective effect | Oxygen reduces the extent of base and phosphate ester damage. ebi.ac.uk | The radiosensitizing effect may be more pronounced in hypoxic environments. |

| Intramolecular damage transfer | Evidence of sugar-phosphate bond cleavage following reductive debromination. ebi.ac.uk | A proposed mechanism for the observed DNA strand breaks when incorporated. |

Cell Culture Models

While in vitro systems are crucial for understanding the basic chemistry of 5-BrUMP, cell culture models are essential for studying its metabolic processing and effects within a biological context. In these models, living cells are grown in a controlled laboratory environment and can be treated with related compounds like 5-Bromouridine (BrU), the nucleoside precursor to 5-BrUMP.

Mammalian cells readily take up BrU, which is then phosphorylated by cellular kinases, first to 5-BrUMP, then to 5-Bromouridine 5'-diphosphate (5-BrUDP), and finally to 5-Bromouridine 5'-triphosphate (5-BrUTP). nih.gov This metabolic activation pathway makes the administration of BrU to cell cultures an effective method for studying the intracellular roles of its phosphorylated derivatives, including 5-BrUMP. The resulting 5-BrUTP is incorporated into newly synthesized RNA, providing a powerful tool for labeling and tracking RNA molecules.

A variety of human and other mammalian cell lines have been employed in this research, each offering unique advantages for specific experimental questions.

Commonly Used Cell Culture Models in 5-BrUMP-Related Research

| Cell Line | Cell Type | Research Application | Key Findings |

| HEK293T | Human Embryonic Kidney | Study of mRNA synthesis and turnover. nih.gov | 2 mM BrU treatment for 1-4 hours showed no morphological changes, indicating low cytotoxicity at these concentrations and durations. nih.gov |

| AsPC-1 | Human Pancreatic Cancer | Investigation of RNA synthesis and decay rates. | BrU is effectively incorporated into the RNA of this cell line. nih.gov |

| HeLa | Human Cervical Cancer | Elimination of replicating cells; study of radiosensitizing effects. nih.gov | Actively replicating HeLa cells can be completely eliminated using a combination of a related brominated pyrimidine (BrdU), a fluorescent dye, and light. nih.gov |

| Human Diploid Fibroblasts | Non-cancerous human cells | Study of cell cycle and replication. nih.gov | These cells exhibit a subpopulation of slowly cycling or transiently non-cycling cells that are less susceptible to treatments targeting replicating cells. nih.gov |

The primary application of BrU in cell culture, and thus the main context in which 5-BrUMP metabolism is studied, is the labeling of nascent RNA. Following a "pulse" of BrU treatment, the incorporated bromine atoms serve as tags that can be detected using specific antibodies, typically those raised against Bromodeoxyuridine (BrdU) which cross-react with BrU. nih.gov

The labeled RNA can then be isolated through techniques like immunoprecipitation (BrU-IP) and quantified using methods such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or analyzed on a larger scale with next-generation sequencing. nih.gov This allows for the detailed measurement of RNA synthesis rates, the study of RNA stability and degradation, and the investigation of how various treatments or conditions affect gene expression at the transcriptional level. nih.gov

These cell culture-based approaches, by leveraging the intracellular conversion of BrU to 5-BrUMP and its subsequent metabolites, provide invaluable insights into the dynamic processes of RNA metabolism in a variety of normal and disease states.

Broader Implications and Future Research Directions for 5 Bromouridine 5 Monophosphate Studies

Development of Novel Nucleotide Analogues and Prodrug Strategies Based on 5-Bromouridine (B41414) 5'-monophosphate Principles

The principles gleaned from the study of 5-BrUMP are influential in the rational design of new nucleotide analogues and sophisticated prodrug strategies aimed at overcoming the limitations of current antiviral and anticancer therapies. nih.govnih.govacs.org A major hurdle for many nucleoside analogue drugs is the initial phosphorylation step, which is often inefficient and a rate-limiting factor for their activation. acs.org Prodrug approaches that deliver the monophosphorylated form of the analogue, bypassing this initial step, are therefore of significant interest. nih.govacs.org

The core concept involves masking the phosphate (B84403) group of the nucleotide to increase its lipophilicity and facilitate cell entry. nih.gov While not directly derivatized from 5-BrUMP for therapeutic purposes, the extensive knowledge of its cellular uptake and metabolism informs the design of prodrugs for other clinically relevant nucleosides. For instance, the ProTide technology, which has successfully brought drugs like Sofosbuvir to the clinic, masks the monophosphate with an aromatic group and an amino acid ester, which are cleaved intracellularly to release the active nucleotide. nih.govacs.org

Furthermore, the introduction of a halogen at the C5 position of the pyrimidine (B1678525) ring, as seen in 5-BrUMP, is a key design element in many therapeutic nucleoside analogues. This modification can significantly alter the compound's metabolic stability, enzyme-substrate recognition, and mechanism of action. The development of pyrimidine nucleoside dual prodrugs for conditions like Hepatitis C Virus (HCV) infection involves modifications at the uracil (B121893) moiety, a strategy informed by the long history of studying halogenated pyrimidines like 5-bromouridine. nih.gov

The unique photoreactive properties of 5-bromouridine, which allow for UV-induced cross-linking to interacting proteins, have inspired the design of other nucleotide analogues with photo-activated functionalities. glenresearch.comnih.govspringernature.com These "photo-cross-linkers" are invaluable tools for mapping nucleic acid-protein interactions and can be considered a class of diagnostic or research-focused nucleotide analogues whose design principles are related to those established with 5-bromouridine. glenresearch.comresearchgate.net

The following table summarizes key design principles and their applications, drawing from the understanding of halogenated nucleotides like 5-BrUMP.

| Design Principle | Application in Novel Analogues/Prodrugs | Rationale | Key Findings |

| Monophosphate Prodrugs | Intracellular delivery of active nucleotide monophosphates (e.g., ProTide technology). nih.govacs.org | To bypass the often inefficient initial enzymatic phosphorylation of nucleoside analogues, increasing bioavailability and efficacy. acs.org | Approved drugs like Sofosbuvir and Tenofovir Alafenamide demonstrate the clinical success of this strategy. nih.gov |

| Halogenation of Pyrimidine Ring | Development of antiviral and anticancer nucleoside analogues with modified bases. nih.gov | Halogen substitution can alter metabolic stability, enzyme recognition, and the compound's mechanism of action. | Pyrimidine nucleoside derivatives have shown potent anti-HCV activity. nih.gov |

| Photo-activated Cross-linking | Design of photoreactive nucleotide analogues for research applications. glenresearch.comnih.govspringernature.comresearchgate.net | The bromine substituent in 5-BrU makes it photoreactive, allowing for covalent bond formation with nearby molecules upon UV exposure. glenresearch.comnih.gov | Has enabled the identification of specific RNA-protein contact points, for example, between an RNA hairpin and the bacteriophage R17 coat protein. nih.gov |

| Scaffold Hopping and Hybridization | Creation of novel heterocyclic compounds with potential biological activity. mdpi.comrsc.org | Using known bioactive scaffolds, like the pyridine (B92270) ring found in some nucleoside analogues, to design new classes of drugs. mdpi.com | Has led to the discovery of novel apoptotic anticancer agents based on pyridine-annulated purine (B94841) scaffolds. rsc.org |

Expanding the Application Spectrum of 5-Bromouridine 5'-monophosphate in Emerging Biological Systems and Methodologies

The utility of 5-BrUMP and its nucleoside, 5-bromouridine (BrU), extends far beyond simple RNA labeling. It is becoming an integral component of sophisticated techniques aimed at providing a high-resolution view of RNA metabolism and function.

One of the most powerful applications of BrU is in the study of RNA synthesis and turnover. nih.gov Techniques such as 5'-bromo-uridine immunoprecipitation chase-deep sequencing (BRIC-seq) allow for the measurement of RNA half-lives on a genomic scale. wikipedia.org This method involves pulse-labeling RNA with BrU, followed by immunoprecipitation of the labeled transcripts at various time points to track their decay. nih.govwikipedia.org This provides a dynamic view of RNA stability, which is crucial for understanding gene regulation. The advantage of using BrU for these pulse-chase experiments is that it has minimal effects on cell viability and transcriptional processes compared to toxic transcriptional inhibitors like actinomycin (B1170597) D. nih.govnih.gov

Another significant area of application is in the structural biology of RNA-protein complexes. The bromine atom in 5-BrU can be activated by UV light to form a covalent cross-link with nearby amino acid residues in a binding protein. glenresearch.comnih.govnih.gov This "zero-distance" cross-linking allows for the precise identification of RNA-protein contact points. nih.gov For example, this method has been used to identify the specific tyrosine residue in the bacteriophage R17 coat protein that contacts a 5-bromouridine-substituted RNA operator. nih.gov The efficiency of this cross-linking can be high, with some studies reporting that over 50% of the RNA can be cross-linked to its target protein. wikipedia.org

The development of new sequencing methodologies has further expanded the utility of BrU. For instance, 5'-PO4 Bru-Seq is a method designed to map the 5'-monophosphorylated ends of nascent RNA transcripts. acs.org This technique captures newly synthesized RNAs via BrU labeling and then specifically ligates an adapter to the 5'-monophosphate ends, allowing for their precise identification through high-throughput sequencing. acs.org This can reveal sites of RNA processing and premature transcription termination. acs.org

The table below details some of the advanced methodologies that incorporate 5-bromouridine.

| Methodology | Description | Purpose | Key Advantage |

| BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing) | Cells are pulse-labeled with 5-bromouridine. The labeled RNA is then isolated via immunoprecipitation at different time points after a "chase" with unlabeled uridine (B1682114). The abundance of specific transcripts at each time point is measured by deep sequencing. wikipedia.org | To determine the degradation rates (half-lives) of RNA molecules on a genome-wide scale. wikipedia.org | Provides a dynamic measure of RNA stability with minimal perturbation to the cell's physiology compared to transcription inhibitors. nih.gov |

| UV Cross-linking | RNA containing 5-bromouridine is irradiated with UV light (typically >300 nm) in the presence of its binding proteins. The UV energy activates the bromine atom, leading to the formation of a covalent bond with adjacent amino acids. glenresearch.comnih.govnih.gov | To identify the specific sites of interaction between an RNA molecule and its binding proteins. nih.gov | Creates a "zero-distance" covalent bond, allowing for very precise mapping of interaction sites. nih.gov |

| 5'-PO4 Bru-Seq | Nascent transcripts are labeled with 5-bromouridine and isolated. An adapter is specifically ligated to the 5'-monophosphorylated ends of these transcripts, which are then sequenced. acs.org | To map the precise locations of 5'-monophosphorylated ends of newly synthesized RNAs, which can indicate sites of RNA processing or transcription termination. acs.org | Provides single-nucleotide resolution mapping of 5'-monophosphorylated ends on a genome-wide scale. acs.org |

| Immunofluorescence Microscopy | Cells are incubated with 5-bromouridine or microinjected with 5-bromouridine 5'-triphosphate (BrUTP). The incorporated BrU is then detected with a specific antibody conjugated to a fluorescent dye. wikipedia.orgebi.ac.uk | To visualize the sites of active transcription within the cell nucleus. ebi.ac.uk | Allows for the spatial localization of RNA synthesis in individual cells. wikipedia.org |

Unexplored Avenues in Understanding Complex Molecular Phenomena Mediated by 5-Bromouridine 5'-monophosphate

Beyond its established roles, 5-BrUMP is positioned to help unravel more complex and subtle molecular events. There are several promising, yet underexplored, areas where this compound could provide significant new insights.

One such area is its role as a radiosensitizer. Studies have shown that when incorporated into nucleic acids, 5-bromouracil (B15302) (the base component of 5-BrUMP) can increase the sensitivity of cells to radiation. ebi.ac.uknih.gov The underlying mechanism involves the compound's reaction with hydrated electrons and hydroxyl radicals produced by gamma-rays, leading to a high yield of damage to both the base and the sugar-phosphate backbone of the nucleic acid. ebi.ac.uknih.gov A particularly interesting hypothesis is that radiation can induce an intramolecular hydrogen atom transfer from the sugar ring to the uracilyl radical, which in turn leads to the cleavage of the sugar-phosphate bond. ebi.ac.uknih.gov Further investigation into this phenomenon could lead to the development of more effective radiosensitizing agents for cancer therapy.

The DNA damage response (DDR) is another area where the principles of 5-BrUMP could be highly relevant. While most studies have focused on the deoxy- form (5-Bromo-2'-deoxyuridine), the incorporation of ribonucleotides into DNA is a known source of genomic instability. The cellular mechanisms for tolerating and repairing ribonucleotides embedded in the genome are complex and not fully understood. Future research could explore how the presence of 5-BrUMP, or similar halogenated ribonucleotides, within the DNA strand affects the recruitment and activity of DNA repair and damage tolerance proteins.

Finally, the burgeoning field of epitranscriptomics, which studies the role of chemical modifications on RNA, presents a vast new landscape for research. While the focus has largely been on modifications like N6-methyladenosine (m6A) and pseudouridine, the introduction of a synthetic modification like 5-bromouridine can be used to probe the cellular machinery that recognizes and processes modified RNA. For example, one could investigate how the presence of 5-BrU in an mRNA transcript affects its translation efficiency, its localization within the cell, or its interaction with the RNA decay machinery. This could reveal new layers of post-transcriptional gene regulation and provide insights into how the cell distinguishes between "self" and "non-self" RNA.

The table below outlines some of these unexplored research avenues.

| Research Avenue | Key Questions | Potential Impact |

| Mechanism of Radiosensitization | How exactly does the presence of 5-BrUMP in a nucleic acid chain lead to increased strand breaks upon irradiation? What is the precise mechanism of the proposed intramolecular hydrogen atom transfer? ebi.ac.uknih.gov | The development of more potent and specific radiosensitizing drugs for use in cancer radiotherapy. |

| Ribonucleotide-Induced DNA Damage Response | How do cellular DNA repair pathways recognize and respond to the presence of a halogenated ribonucleotide like 5-BrUMP within a DNA strand? Does it trigger specific repair or tolerance mechanisms? | A better understanding of how cells maintain genome stability and how this process might be exploited to selectively kill cancer cells. |

| Probing the Epitranscriptomic Machinery | How does the cellular machinery for RNA processing, translation, and decay interact with RNA containing 5-bromouridine? Are there specific "reader" proteins that recognize this modification? | New insights into the fundamental principles of post-transcriptional gene regulation and the role of RNA modifications in health and disease. |

| Synthetic Biology and Aptamer Development | Can the unique chemical properties of 5-bromouridine be exploited to create novel RNA aptamers with enhanced binding affinity or catalytic activity? Can it be used to develop new riboswitches or other synthetic biological circuits? glenresearch.com | The creation of new diagnostic and therapeutic tools based on engineered RNA molecules. glenresearch.com |

Q & A

Basic Research Questions

Q. How is 5-Bromouridine 5'-monophosphate synthesized and purified for experimental use?

- Answer: The synthesis involves chemical modification of uridine derivatives. For example, bromination of 5-methyluridine can yield 5-bromouridine, which is phosphorylated to produce the 5'-monophosphate form. Purification typically employs high-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to separate intermediates and confirm >95% purity . Validation includes retention time comparisons with authentic standards and enzymatic assays to confirm functional activity .

Q. What methodologies detect 5-Bromouridine incorporation into RNA?

- Answer: Immunolabeling with anti-bromodeoxyuridine (BrdU) antibodies is standard. After UV cross-linking, RNA-protein complexes are immunoprecipitated or visualized via fluorescence microscopy. Alternatively, metabolic labeling with 5-bromouridine 5'-triphosphate (BrUTP) during transcription allows detection of nascent RNA using anti-BrdU antibodies in techniques like immunofluorescence or immunogold electron microscopy .

Q. What are the standard applications of 5-Bromouridine 5'-monophosphate in RNA-protein interaction studies?

- Answer: Its photoreactive properties enable UV-induced cross-linking of RNA to bound proteins, facilitating the mapping of RNA-protein binding sites. This is critical for studying ribonucleoprotein complexes (e.g., spliceosomes) or viral replication machinery. Post-crosslinking, RNA-protein adducts are analyzed via SDS-PAGE or mass spectrometry .

Q. How does 5-Bromouridine affect cellular viability and apoptosis in leukemia models?

- Answer: In HL-60 and MOLT-4 cells, 5-bromouridine induces S-phase cell cycle arrest and apoptosis, with LC50 values of 10 μM and 20 μM, respectively. Mechanistic studies involve flow cytometry for cell cycle analysis and Annexin V staining to quantify apoptosis. Dose-response curves and transcriptomic profiling further elucidate pathways like p53 activation .

Advanced Research Questions

Q. How can discrepancies in enzyme kinetic parameters for 5-Bromouridine metabolism be resolved?

- Answer: In vitro assays often underestimate kcat and Km due to suboptimal temperatures (e.g., 50°C assays for thermophilic enzymes active at 76–85°C). Corrections involve Arrhenius equation adjustments or using physiological buffers. Comparative studies with homologs (e.g., Methanocaldococcus PurO) and in vivo complementation assays (e.g., E. coli purH2-deficient strains) validate activity .

Q. What experimental designs are critical for studying 5-Bromouridine in viral RNA replication complexes?

- Answer: Subgenomic replicon systems (e.g., HCV or FHV models) are transfected into permissive cells (e.g., Huh-7). BrUTP incorporation during RNA synthesis labels replication sites, visualized via immunogold EM or confocal microscopy. Co-localization with viral proteins (e.g., NS5A) and membrane markers (e.g., mitochondrial outer membrane proteins) confirms replication complex localization .

Q. How do researchers reconcile UV cross-linking efficiency with RNA integrity in 5-Bromouridine studies?

- Answer: Optimizing UV exposure time (typically 254 nm, 0.5–2 J/cm²) minimizes RNA degradation while maximizing cross-linking. Control experiments with non-brominated RNA and RNase protection assays assess specificity. Quantitative PCR or northern blotting post-crosslinking verifies RNA integrity .

Q. What strategies mitigate off-target effects of 5-Bromouridine in transcriptome-wide studies?

- Answer: Pulse-chase labeling limits prolonged exposure, reducing toxicity. RNA-seq with BrU-immunoprecipitated RNA (BrU-seq) controls for background noise using untreated samples. CRISPR-based knockdown of bromodomain proteins or competitive inhibition with unmodified uridine further enhances specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.